molecular formula C19H21N3O3S B11277180 5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Cat. No.: B11277180
M. Wt: 371.5 g/mol
InChI Key: JNNACLFAKXCIPS-UHFFFAOYSA-N
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Description

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one typically involves multi-step reactions. These reactions often start with simpler precursors like Tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps such as cyclization, oxidation, and functional group transformations under specific conditions to achieve the desired tetracyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of more efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one has several scientific research applications:

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological potential, including the development of optically active drugs.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 15,15-dimethyl-14-oxa-1,5-diazatetracyclo[7.7.1.02,8.013,17]heptadeca-2(8),9(17),10,12-tetraene
  • 2,9-diphenyl-17[lambda]6-thiatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

Uniqueness

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one is unique due to its specific tetracyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

5,5-dimethyl-14-(4-oxopentyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one

InChI

InChI=1S/C19H21N3O3S/c1-11(23)5-4-6-22-10-20-15-13-7-12-9-25-19(2,3)8-14(12)21-17(13)26-16(15)18(22)24/h7,10H,4-6,8-9H2,1-3H3

InChI Key

JNNACLFAKXCIPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C

Origin of Product

United States

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